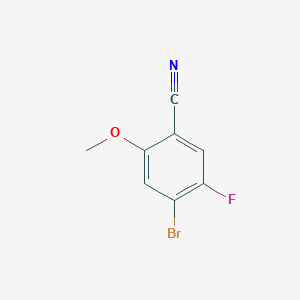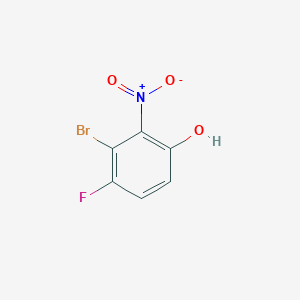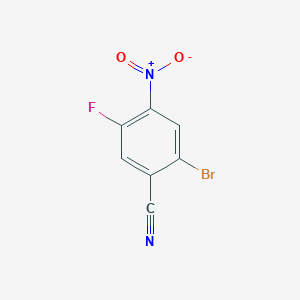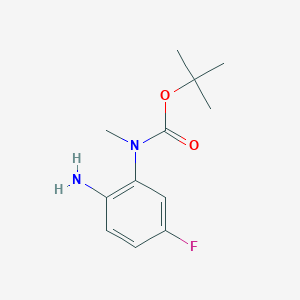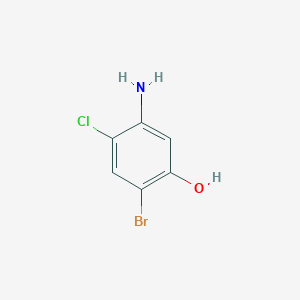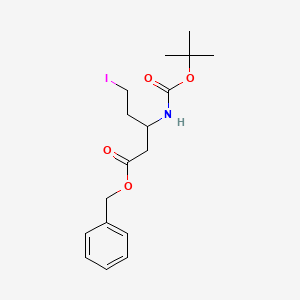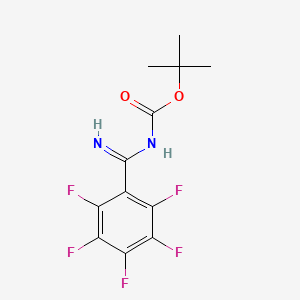
N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is a fluorinated organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pentafluorobenzene ring. This compound is notable for its high reactivity and selectivity, making it valuable in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with pentafluorobenzene, which undergoes nitration to form 2,3,4,5,6-pentafluoronitrobenzene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Protection: The resulting amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Formation of Carboximidamide: Finally, the Boc-protected amine is converted to the carboximidamide by reacting with an appropriate amidating agent, such as cyanamide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent quality.
化学反应分析
Types of Reactions
N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as toluene or ethanol.
Major Products
Substitution: Derivatives with various functional groups replacing fluorine atoms.
Deprotection: Free amine derivatives.
Coupling: Complex organic molecules with extended conjugation or functional diversity.
科学研究应用
N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the development of bioactive molecules and probes for studying biological systems.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism by which N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide exerts its effects depends on its application. In chemical reactions, the electron-withdrawing nature of the fluorine atoms and the Boc group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
相似化合物的比较
Similar Compounds
N-Boc-2,3,4,5,6-pentafluoroaniline: Similar structure but lacks the carboximidamide group.
2,3,4,5,6-Pentafluorobenzamide: Contains an amide group instead of the Boc-protected amine.
N-Boc-2,3,4,5,6-pentafluorobenzylamine: Features a benzylamine group rather than a carboximidamide.
Uniqueness
N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is unique due to the presence of both the Boc-protected amine and the carboximidamide group, which confer distinct reactivity and selectivity. This combination makes it particularly useful in synthetic chemistry and various industrial applications.
属性
IUPAC Name |
tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5N2O2/c1-12(2,3)21-11(20)19-10(18)4-5(13)7(15)9(17)8(16)6(4)14/h1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXZNSDFOSZYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)C1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
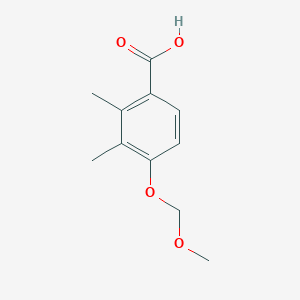
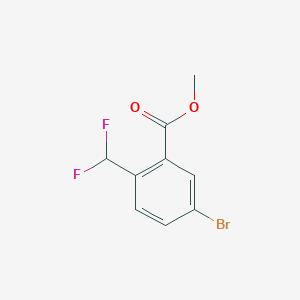
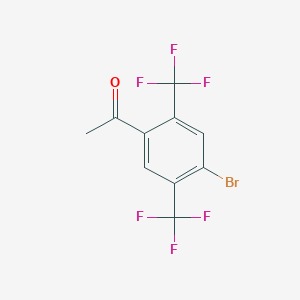
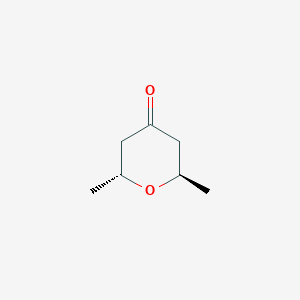
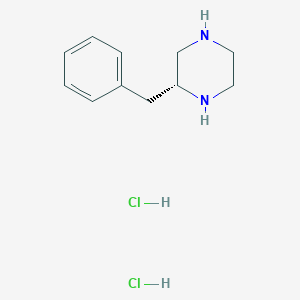
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B8064861.png)
![4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8064866.png)
